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Executive Summary

Lanifibranor (IVA337) is a first-in-class pan-PPAR (Peroxisome Proliferator-Activated
Receptor) agonist developed by Inventiva Pharma, currently in late-stage clinical development
for the treatment of non-alcoholic steatohepatitis (NASH). It distinguishes itself by moderately
and simultaneously activating all three PPAR isoforms—PPARa, PPARS (also known as
PPARf), and PPARYy. This triple activation profile allows Lanifibranor to target the complex
pathophysiology of NASH by addressing its metabolic, inflammatory, and fibrotic components.
This document provides a detailed overview of the discovery, chemical synthesis, mechanism
of action, and key experimental data related to Lanifibranor.

Discovery of Lanifibranor

The discovery of Lanifibranor originated from a systematic drug discovery campaign aimed at
identifying novel modulators of PPARSs.[1] The process began with a high-throughput screening
(HTS) of Inventiva's proprietary chemical library to identify compounds with activity on PPAR
isoforms.[1]

This screening identified an initial hit, a PPARa activator (compound 4), which served as the
starting point for a comprehensive medicinal chemistry optimization program.[1] Through
iterative cycles of design, synthesis, and biological evaluation of novel indole sulfonamide
derivatives, researchers refined the molecule's structure to achieve a balanced activity profile
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across all three PPAR isoforms.[1][2] This effort culminated in the identification of Lanifibranor
(IVA337), a moderately potent and well-balanced pan-PPAR agonist with a favorable safety
profile.[1]

The discovery workflow is illustrated below.
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Discovery Workflow for Lanifibranor.
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Chemical Synthesis

Lanifibranor is chemically named 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoic
acid.[3] The synthesis of Lanifibranor and its analogues is described in the Journal of
Medicinal Chemistry.[2][4] While specific, step-by-step industrial synthesis protocols are
proprietary, the general synthetic route involves the construction of the core indole structure
followed by key coupling reactions.

A plausible, generalized synthesis would involve:

» Formation of the Indole Core: Starting with a substituted aniline, a Fischer indole synthesis
or a similar method is used to construct the 5-chloroindole ring system.

» Alkylation: The indole-2 position is alkylated to introduce the butanoic acid side chain, often
using a protected form of a 4-halobutanoate ester.

» Sulfonylation: The indole nitrogen at position 1 is sulfonated using 6-benzothiazolesulfonyl
chloride. This is a critical step to introduce the benzothiazole sulfonyl moiety.

o Deprotection: Finally, the ester of the butanoic acid side chain is hydrolyzed (saponified) to
yield the final carboxylic acid product, Lanifibranor.

Various crystalline polymorphic forms of Lanifibranor, designated as Form LN1 and Form LN2,
have also been identified and can be prepared through specific crystallization processes
involving different solvents and temperatures.[3]

Mechanism of Action: Pan-PPAR Activation

Lanifibranor functions as a ligand-activated transcription factor modulator by binding to and
activating all three PPAR isoforms.[5] PPARs form heterodimers with the retinoid X receptor
(RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response
Elements (PPRES) in the promoter region of target genes, thereby regulating their expression.

[6]

The balanced, moderate activation of PPARq, 9, and y addresses the multifaceted nature of
NASH:[5][7][8]
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e PPARa Activation: Primarily expressed in the liver, its activation enhances fatty acid
oxidation and transport, reduces triglyceride levels, and decreases lipogenesis, thereby
addressing hepatic steatosis.[2][8]

o PPARDJ Activation: Ubiquitously expressed, its activation improves glucose utilization and
fatty acid oxidation in extrahepatic tissues, contributing to improved insulin sensitivity and
lipid metabolism.[2][7]

o PPARYy Activation: Highly expressed in adipose tissue, its partial activation by Lanifibranor
is crucial for increasing insulin sensitization, promoting fatty acid storage in subcutaneous fat
(reducing visceral adiposity), and exerting direct anti-inflammatory and anti-fibrotic effects in
the liver by inhibiting the activation of hepatic stellate cells.[2][8]

The integrated effects of activating these three pathways are depicted in the signaling diagram
below.
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Lanifibranor's Pan-PPAR Signaling Pathway.

Quantitative Data Summary
Table 1: In Vitro PPAR Activation Profile

The potency of Lanifibranor on each human PPAR isoform has been determined through
cellular transactivation assays.

PPAR Isoform ECso (nM) [Source: 4] ECso (nM) [Source: 2]
hPPAR« 1,537 4,660

hPPARJ 866 398

hPPARy 206 572

ECso (Half maximal effective
concentration) values
represent the concentration of
Lanifibranor required to elicit
50% of the maximal response

in a transactivation assay.

Table 2: Key Preclinical In Vivo Data

Lanifibranor has demonstrated significant efficacy in various animal models relevant to NASH
and fibrosis.
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Model Treatment

Key Findings Reference

Carbon Tetrachloride-
induced Mouse Model Lanifibranor

of NASH

Decreased collagen

[9]

deposition.

TAA-cirrhotic Rat
Model

Lanifibranor

-15% reduction in

portal pressure

(p=0.003), indicating [10]
improved hepatic

vascular resistance.

Bleomycin-induced
100 mg/kg

Lung Fibrosis Mouse N
Lanifibranor

Model

Reduced development

of lung fibrosis and

. . [11]
right ventricular

hypertrophy.

CDAA-HFD Mouse
Model of
Steatohepatitis

30 mg/kg/day
Lanifibranor

Ameliorated steatosis,
lobular inflammation,
ballooning, and

fibrosis.

Table 3: Summary of Phase 2b NATIVE Clinical Trial

Results

The NATIVE (NAsh Trial to Validate IVA337 Efficacy) study was a 24-week, randomized,
double-blind, placebo-controlled trial in patients with active, non-cirrhotic NASH.[4][9]
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Endpoint

Placebo (n=81)

Lanifibranor 800 Lanifibranor 1200
mgl/day (n=83) mgl/day (n=83)

Primary Endpoint

>2-point decrease in
SAF-A score! without

fibrosis worsening

33%

48% (p=0.07 vs 55% (p=0.007 vs

placebo) placebo)

Key Secondary
Endpoints

NASH Resolution?
without fibrosis

worsening

22%

39% 49%

Fibrosis Improvement
(=1 stage) without
NASH worsening

29%

34% 48%

NASH Resolution?
AND Fibrosis
Improvement (=1

stage)

9%

25% 35%

Metabolic Parameters
(Change from
Baseline with 1200

mg dose)

HbAlc

+0.1%

- -0.4%

Triglycerides

- Significant Reduction

HDL Cholesterol

- Significant Increase

Adiponectin

Mean 4.5-fold

increase

1SAF-A Score:
Steatosis, Activity,
Fibrosis score,

combining
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inflammation and
ballooning (range 0-
4).[4]

2NASH Resolution:
Defined as a score of
0 for ballooning and O-

1 for inflammation.[4]

Data sourced from
Francque SM, etal. N
Engl J Med 2021.[2][4]

Experimental Protocols
General Synthesis of Lanifibranor (lllustrative)

The synthesis described in the literature involves a multi-step process.[2] An illustrative protocol
for the final saponification step is provided below, based on general laboratory procedures for
ester hydrolysis.

» Objective: To hydrolyze the ethyl ester precursor of Lanifibranor to the final carboxylic acid.

o Materials: Ethyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate, Lithium
Hydroxide (LIOH), Tetrahydrofuran (THF), Water.

e Procedure:

o Dissolve the Lanifibranor ethyl ester precursor (1 equivalent) in a mixture of THF and
water (e.g., 5:1 ratio).

o Add an excess of LiOH (e.g., 6 equivalents) to the solution.

o Stir the reaction mixture at a controlled temperature (e.g., 40°C) overnight, monitoring for
completion by TLC or LC-MS.

o Upon completion, remove the THF under reduced pressure.
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o Partition the remaining aqueous residue between diethyl ether and water to remove any
unreacted starting material.

o Carefully acidify the separated aqueous layer with a suitable acid (e.g., 5% HCI) to a pH of
~2-3.

o The resulting precipitate (Lanifibranor) is collected by filtration, washed with water, and
dried under vacuum.

PPAR Transactivation Assay (Representative Protocol)

This assay measures the ability of a compound to activate PPARs and induce the expression of

a reporter gene.
o Objective: To quantify the ECso of Lanifibranor for each PPAR isoform.
o Materials:

o Mammalian cell line (e.g., COS-7 or HEK293T).[1][12]

o Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-
binding domain (DBD).

o Reporter plasmid containing a GAL4 response element upstream of a luciferase gene.

o Transfection reagent.

o Lanifibranor and reference agonists (e.g., GW7647 for PPARa, GW501516 for PPARY,
GW1929 for PPARY).[1]

o Cell culture media and reagents.
o Luciferase assay system.
e Procedure:

o Transfection: Co-transfect the cells with the appropriate PPAR-LBD-GAL4-DBD
expression plasmid and the luciferase reporter plasmid.
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o Plating: Plate the transfected cells into multi-well plates (e.g., 96-well) and allow them to
adhere.

o Treatment: Prepare serial dilutions of Lanifibranor and reference compounds in culture
medium. Remove the existing medium from the cells and add the compound-containing
medium.

o Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO2
incubator.

o Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a
luminometer according to the manufacturer's protocol for the luciferase assay system.

o Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot
the normalized data against the logarithm of the compound concentration and fit to a
sigmoidal dose-response curve to determine the ECso value.

Conclusion

Lanifibranor represents a significant advancement in the potential treatment of NASH. Its
discovery through a rigorous screening and optimization process has yielded a unique pan-
PPAR agonist that addresses the core pathological pillars of the disease: steatosis,
inflammation, and fibrosis. The robust preclinical and clinical data, particularly from the Phase
2b NATIVE trial, underscore its potential to resolve NASH and improve fibrosis. The ongoing
Phase 3 NATiV3 trial will be crucial in confirming these findings and paving the way for a
potential new standard of care for patients with this challenging condition.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/product/b608451?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

